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Compound of Interest

Compound Name: Fmoc-N-Me-Val-OH

Cat. No.: B557320

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthesis,
and characterization of (2S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-
methylbutanoic acid (Fmoc-N-Me-Val-OH). This N-methylated amino acid derivative is a critical
building block in peptide synthesis, offering enhanced enzymatic stability and conformational
control to the resulting peptides. This document is intended to serve as a valuable resource for
researchers in peptide chemistry and drug development.

Core Spectroscopic Data

While specific experimental spectra for Fmoc-N-Me-Val-OH are not readily available in the
public domain, the following tables summarize the expected and reported spectroscopic
characteristics based on the compound's structure and data from similar N-Fmoc protected and
N-methylated amino acids.

Table 1: Nuclear Magnetic Resonance (NMR) Data
(Expected)

IH NMR (Typical Solvent: CDCIs, 400 MHz)
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Chemical Shift (3)

Multiplicity Integration Assignment
Ppm
7.78 d 2H Fmoc-H4, H5
7.60 d 2H Fmoc-H1, H8
7.40 t 2H Fmoc-H2, H7
7.32 t 2H Fmoc-H3, H6
4,50 - 4.30 m 3H Fmoc-CHz, Fmoc-CH
4.10 d 1H a-CH
2.85 S 3H N-CHs
2.20 m 1H B3-CH
1.05 d 3H y-CHs
0.95 d 3H y'-CHs
10.0-12.0 brs 1H COOH
13C NMR (Typical Solvent: CDClIsz, 100 MHz)
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Chemical Shift (8) ppm Assignment

175.0 COOH

156.5 N-COO (Fmoc)
143.8 Fmoc C (quaternary)
141.3 Fmoc C (quaternary)
127.8 Fmoc CH

127.1 Fmoc CH

1251 Fmoc CH

120.0 Fmoc CH

67.5 Fmoc-CH:z

65.0 a-C

47.2 Fmoc-CH

315 N-CHs

30.0 B-C

19.5 y-C

18.5 y'-C

Table 2: Infrared (IR) Spectroscopy Data (Expected)
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Wavenumber (cm~?) Intensity Assignment
3300-2500 Broad O-H stretch (Carboxylic Acid)
3060-3040 Medium C-H stretch (Aromatic)
2960-2870 Medium C-H stretch (Aliphatic)

C=0 stretch (Carboxylic Acid
1740-1700 Strong )

Dimer)
1720-1680 Strong C=0 stretch (Urethane, Fmoc)
1450, 1380 Medium C-H bend (Aliphatic)
1250-1050 Strong C-O stretch

C-H out-of-plane bend
760-740 Strong

(Aromatic)

Table 3: Mass Spectrometry (MS) Data

Technique [M+H]* (Calculated) [M+Na]* (Calculated)

Electrospray lonization (ESI) 354.1649 376.1468

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of
Fmoc-N-Me-Val-OH.

Synthesis of Fmoc-N-Me-Val-OH

A common method for the N-methylation of Fmoc-amino acids is the solid-phase method using
a 2-chlorotrityl chloride (2-CTC) resin, which serves as a temporary protecting group for the
carboxylic acid.[1]

e Resin Loading: Swell 2-chlorotrityl chloride resin in anhydrous dichloromethane (DCM). Add
a solution of Fmoc-Val-OH and N,N-diisopropylethylamine (DIPEA) in DCM to the resin and
agitate. After completion, wash the resin with DCM and methanol and dry under vacuum.
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» Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in N,N-
dimethylformamide (DMF) to remove the Fmoc protecting group. Wash the resin thoroughly
with DMF and DCM.

o Sulfonamide Formation: React the free amino group on the resin with 2-nitrobenzenesulfonyl
chloride (0-NBS-Cl) in the presence of a base like collidine in DMF.

» N-Methylation: Treat the sulfonated resin with a methylating agent such as methyl iodide or
dimethyl sulfate and a base like 1,8-diazabicyclo[5.4.0Jundec-7-ene (DBU) or potassium
carbonate in DMF.[2]

o Sulfonamide Cleavage: Remove the 0-NBS group using a solution of a thiol (e.g.,
thiophenol) and a base (e.g., DBU) in DMF.

e Fmoc Re-protection: Re-introduce the Fmoc group by reacting the N-methylated amino acid
on the resin with Fmoc-OSu in the presence of a base like DIPEA in DMF.

o Cleavage from Resin: Cleave the final product from the resin using a mild acidic solution,
such as 1% trifluoroacetic acid (TFA) in DCM.[1]

« Purification: Purify the crude product by flash column chromatography on silica gel.

Spectroscopic Characterization

 NMR Spectroscopy: Dissolve a sample of the purified Fmoc-N-Me-Val-OH in deuterated
chloroform (CDCIs) or deuterated dimethyl sulfoxide (DMSO-ds). Acquire *H and *C NMR
spectra on a 400 MHz or higher field NMR spectrometer.

» IR Spectroscopy: Obtain the infrared spectrum of the solid sample using an ATR-FTIR
spectrometer.

e Mass Spectrometry: Analyze a dilute solution of the compound using an electrospray
ionization mass spectrometer (ESI-MS) to confirm the molecular weight.

Visualizations

The following diagrams illustrate the general workflow for the synthesis and characterization of
Fmoc-N-Me-Val-OH.
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Caption: Solid-phase synthesis workflow for Fmoc-N-Me-Val-OH.
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Caption: Spectroscopic characterization workflow for Fmoc-N-Me-Val-OH.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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